molecular formula C19H16Cl2N6O3 B14950597 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine

Cat. No.: B14950597
M. Wt: 447.3 g/mol
InChI Key: DZWJVPQAOYUWLH-LSHDLFTRSA-N
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Description

2,4-Dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-methyl-5-nitro-2-pyrimidinyl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-methyl-5-nitro-2-pyrimidinyl]hydrazone typically involves a multi-step process:

    Formation of 2,4-Dichlorobenzaldehyde: This can be synthesized by the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst.

    Preparation of 4-(4-methoxyanilino)-6-methyl-5-nitro-2-pyrimidinyl hydrazine: This intermediate can be synthesized by reacting 4-methoxyaniline with 6-methyl-5-nitro-2-pyrimidinecarboxylic acid, followed by hydrazine hydrate treatment.

    Condensation Reaction: The final step involves the condensation of 2,4-Dichlorobenzaldehyde with the prepared hydrazine derivative under acidic or basic conditions to form the desired hydrazone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 2,4-Dichlorobenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium amide (NaNH2) or thiourea in polar solvents.

Major Products Formed

    Oxidation: 2,4-Dichlorobenzoic acid.

    Reduction: 2,4-Dichlorobenzylamine.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-methyl-5-nitro-2-pyrimidinyl]hydrazone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties due to the presence of nitro and hydrazone groups.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-methyl-5-nitro-2-pyrimidinyl]hydrazone is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The hydrazone moiety can form stable complexes with metal ions, which may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: A simpler aldehyde derivative with similar reactivity but lacking the additional functional groups.

    4-Methoxyaniline: An aromatic amine with a methoxy group, used in the synthesis of various organic compounds.

    6-Methyl-5-nitro-2-pyrimidinecarboxylic acid: A pyrimidine derivative with nitro and carboxylic acid groups, used as an intermediate in organic synthesis.

Uniqueness

2,4-Dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-methyl-5-nitro-2-pyrimidinyl]hydrazone is unique due to the combination of multiple functional groups in a single molecule, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in scientific research.

Properties

Molecular Formula

C19H16Cl2N6O3

Molecular Weight

447.3 g/mol

IUPAC Name

2-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C19H16Cl2N6O3/c1-11-17(27(28)29)18(24-14-5-7-15(30-2)8-6-14)25-19(23-11)26-22-10-12-3-4-13(20)9-16(12)21/h3-10H,1-2H3,(H2,23,24,25,26)/b22-10+

InChI Key

DZWJVPQAOYUWLH-LSHDLFTRSA-N

Isomeric SMILES

CC1=C(C(=NC(=N1)N/N=C/C2=C(C=C(C=C2)Cl)Cl)NC3=CC=C(C=C3)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NC(=N1)NN=CC2=C(C=C(C=C2)Cl)Cl)NC3=CC=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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